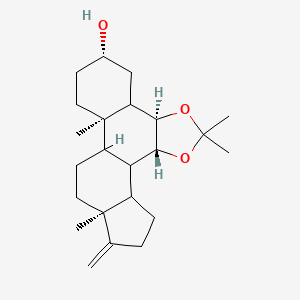
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- is a complex organic compound with the molecular formula C23H36O3 and a molecular weight of 360.53 g/mol . This compound is a derivative of androstane, a steroid framework, and features multiple hydroxyl groups and a cyclic acetal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes hydroxylation at specific positions to introduce the triol functionality. The methylene group at position 17 is introduced via methylenation reactions, and the cyclic acetal is formed through acetalization with acetone under acidic conditions .
Industrial Production Methods
large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as deoxygenated steroids, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deoxygenated steroids .
Wissenschaftliche Forschungsanwendungen
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its potential biological activities, including interactions with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the development of specialized materials and chemical products.
Wirkmechanismus
The mechanism of action of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha-Androstanediol: An endogenous steroid hormone and neurosteroid, structurally similar but with different hydroxylation patterns.
5alpha-Androstane-3beta,6alpha,17beta-triol: Another steroid derivative with hydroxyl groups at different positions.
Uniqueness
Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern and the presence of a cyclic acetal structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H36O3 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(2R,6R,9S,12R,16S,20S)-4,4,12,16-tetramethyl-17-methylidene-3,5-dioxapentacyclo[11.7.0.02,6.07,12.016,20]icosan-9-ol |
InChI |
InChI=1S/C23H36O3/c1-13-6-7-15-18-16(9-11-22(13,15)4)23(5)10-8-14(24)12-17(23)19-20(18)26-21(2,3)25-19/h14-20,24H,1,6-12H2,2-5H3/t14-,15-,16?,17?,18?,19+,20+,22+,23+/m0/s1 |
InChI-Schlüssel |
JBTKKLIVMXHACD-ZJVDHISLSA-N |
Isomerische SMILES |
C[C@]12CCC3C([C@@H]1CCC2=C)[C@@H]4[C@@H](C5[C@@]3(CC[C@@H](C5)O)C)OC(O4)(C)C |
Kanonische SMILES |
CC1(OC2C3CC(CCC3(C4CCC5(C(C4C2O1)CCC5=C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


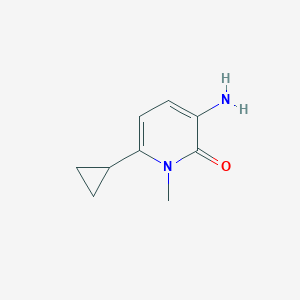
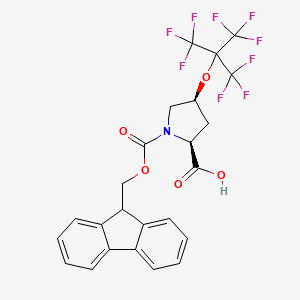
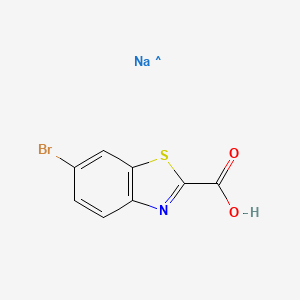

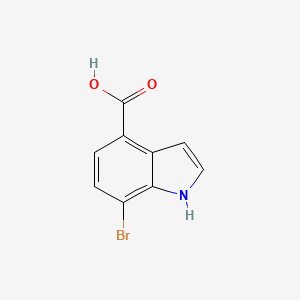
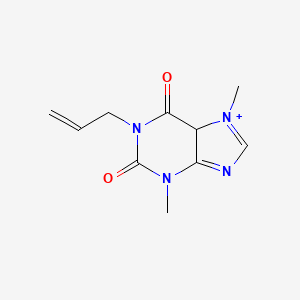
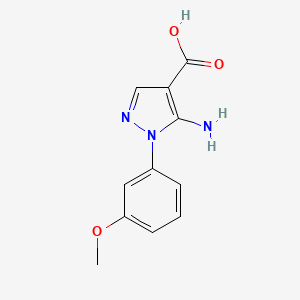
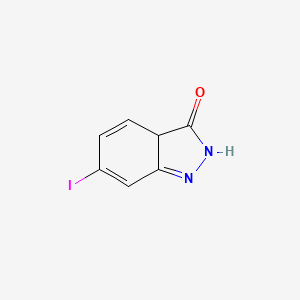
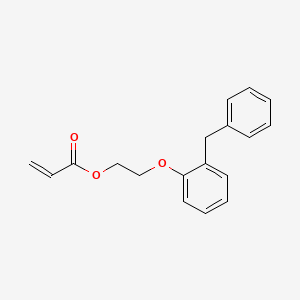
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
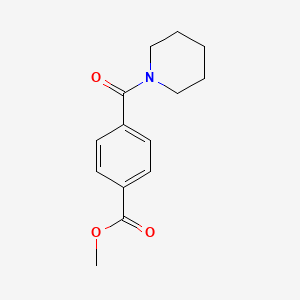
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
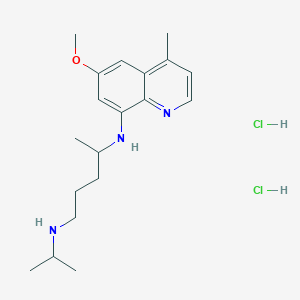
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
